molecular formula C12H9NO2 B11902804 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 50743-40-3

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile

Katalognummer: B11902804
CAS-Nummer: 50743-40-3
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: CHVJARAANPAZMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile is a heterocyclic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a benzopyran core with dimethyl and carbonitrile substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of aldehydes, malononitrile, and 1,3-diketones in the presence of a catalyst such as triethanolamine under ambient conditions . This method is favored for its efficiency, eco-friendliness, and high yield.

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and reaction conditions are optimized to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonitrile group.

    Substitution: The benzopyran ring allows for various substitution reactions, particularly at the carbonitrile and dimethyl positions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and triggering apoptotic pathways . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Eigenschaften

CAS-Nummer

50743-40-3

Molekularformel

C12H9NO2

Molekulargewicht

199.20 g/mol

IUPAC-Name

6,8-dimethyl-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO2/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-4,6H,1-2H3

InChI-Schlüssel

CHVJARAANPAZMS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CO2)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.